CAL-130

Description

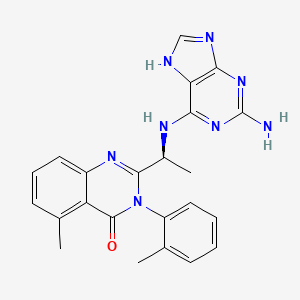

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-1-[(2-amino-7H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O/c1-12-7-4-5-10-16(12)31-21(28-15-9-6-8-13(2)17(15)22(31)32)14(3)27-20-18-19(26-11-25-18)29-23(24)30-20/h4-11,14H,1-3H3,(H4,24,25,26,27,29,30)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYVJBBSBPUKBT-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)C(C)NC4=NC(=NC5=C4NC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)[C@H](C)NC4=NC(=NC5=C4NC=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101118635 | |

| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-74-3 | |

| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1S)-1-[(2-Amino-9H-purin-6-yl)amino]ethyl]-5-methyl-3-(2-methylphenyl)-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101118635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to CAL-130: A Selective PI3Kδ/γ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAL-130 is a potent and selective small molecule inhibitor targeting the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). These isoforms are preferentially expressed in hematopoietic cells and play crucial roles in immune cell signaling, survival, and proliferation. Dysregulation of the PI3Kδ and PI3Kγ signaling pathways is implicated in various hematological malignancies and inflammatory diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of CAL-130, including its primary targets, mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualization of the relevant signaling pathways.

Primary Target and Mechanism of Action

The primary molecular targets of CAL-130 are the p110δ and p110γ catalytic subunits of the Class I PI3K family. CAL-130 exhibits high selectivity for these isoforms over the ubiquitously expressed p110α and p110β subunits.

The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and migration. In immune cells, particularly T-cells, PI3Kδ is activated downstream of the T-cell receptor (TCR) and co-stimulatory molecules, while PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs), such as chemokine receptors.[1] Upon activation, PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of substrates, leading to the modulation of various cellular functions.

By selectively inhibiting PI3Kδ and PI3Kγ, CAL-130 effectively blocks the production of PIP3 and subsequent activation of Akt signaling in hematopoietic cells. This disruption of the PI3K/Akt pathway can lead to the inhibition of proliferation and induction of apoptosis in malignant cells that are dependent on this pathway for survival, such as in certain types of leukemia.[2]

Quantitative Data: Inhibitory Activity of CAL-130

The inhibitory potency of CAL-130 against the Class I PI3K isoforms has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high selectivity for the δ and γ isoforms.

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 1.3 |

| PI3Kγ | 6.1 |

| PI3Kα | 115 |

| PI3Kβ | 56 |

Experimental Protocols

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a representative method for determining the IC50 values of CAL-130 against PI3K isoforms using a luminescence-based kinase assay that measures ADP production.

Materials:

-

Recombinant human PI3K isoforms (p110δ/p85α, p110γ, p110α/p85α, p110β/p85α)

-

Lipid substrate (e.g., PIP2)

-

ATP

-

CAL-130 (serially diluted)

-

Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025 mg/ml BSA)[3]

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well white assay plates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Prepare a serial dilution of CAL-130 in kinase assay buffer.

-

Prepare a mixture of the lipid substrate and kinase assay buffer.

-

Dilute the respective PI3K enzyme isoform in the lipid substrate/buffer mixture.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted CAL-130 or vehicle control to the wells of a 96-well plate.

-

Add 5 µL of the PI3K enzyme/lipid substrate mixture to each well to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the luminescence signal against the logarithm of the CAL-130 concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

-

In Vivo T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

This protocol describes a representative in vivo study to evaluate the efficacy of CAL-130 in a T-ALL xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

Human T-ALL cell line (e.g., CCRF-CEM)

-

CAL-130

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement (for subcutaneous model)

-

Flow cytometry reagents for monitoring leukemia progression (e.g., anti-human CD45)

Procedure:

-

Tumor Cell Implantation:

-

Inject approximately 2 x 10^6 CCRF-CEM cells intravenously (i.v.) or subcutaneously (s.c.) into each mouse. For subcutaneous injection, cells can be mixed with Matrigel.

-

-

Tumor Growth and Monitoring:

-

Allow tumors to establish. For subcutaneous models, monitor tumor growth by caliper measurements. For intravenous models, monitor for signs of disease progression (e.g., weight loss, hind-limb paralysis) and optionally by bioluminescence imaging if using luciferase-expressing cells.

-

-

Treatment Initiation:

-

Once tumors are established (e.g., palpable tumors for s.c. model or evidence of engraftment for i.v. model), randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Administer CAL-130 orally (e.g., by gavage) at a specified dose and schedule (e.g., 10 mg/kg, twice daily).

-

Administer the vehicle control to the control group using the same schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth (s.c. model) or survival (i.v. model) throughout the study.

-

At the end of the study, or when ethical endpoints are reached, euthanize the mice.

-

Collect tumors and/or tissues (e.g., bone marrow, spleen) for further analysis (e.g., histology, flow cytometry, western blotting for target modulation).

-

-

Data Analysis:

-

Compare tumor growth curves or survival curves between the CAL-130 treated group and the vehicle control group using appropriate statistical methods (e.g., t-test for tumor volume, log-rank test for survival).

-

Signaling Pathway

The following diagram illustrates the PI3Kδ/γ signaling pathway in T-cells and the point of intervention by CAL-130.

Conclusion

CAL-130 is a highly selective dual inhibitor of PI3Kδ and PI3Kγ, demonstrating potent activity in preclinical models of hematological malignancies. Its targeted mechanism of action, focused on key signaling nodes in immune cells, suggests its potential as a therapeutic agent in diseases driven by aberrant PI3K signaling. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with CAL-130 and related PI3K inhibitors. Further investigation into its clinical efficacy and safety profile is warranted.

References

CAL-130: A Technical Guide to its Selectivity for PI3K Delta and Gamma Isoforms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the phosphoinositide 3-kinase (PI3K) inhibitor, CAL-130, with a specific focus on its high potency and selectivity for the delta (δ) and gamma (γ) isoforms of PI3K. This document details the quantitative inhibitory activity of CAL-130, comprehensive experimental protocols for its characterization, and a visual representation of its mechanism of action within the PI3K signaling pathway.

Quantitative Inhibitory Activity of CAL-130

CAL-130 demonstrates potent and preferential inhibition of the PI3Kδ and PI3Kγ isoforms compared to the ubiquitously expressed alpha (α) and beta (β) isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. This selective activity profile makes CAL-130 a valuable tool for investigating the specific roles of PI3Kδ and PI3Kγ in cellular processes and a promising candidate for therapeutic development in diseases where these isoforms are hyperactivated, such as in certain hematological malignancies and inflammatory disorders.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110α | 115 |

| p110β | 56 |

Table 1: In vitro inhibitory activity of CAL-130 against Class I PI3K isoforms. Data sourced from ex vivo PI3 kinase assays using recombinant PI3K.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and cellular activity of PI3K inhibitors like CAL-130.

In Vitro Biochemical Kinase Assay (PI3K Isoform Selectivity)

This protocol outlines a representative method for determining the IC50 values of a test compound against purified PI3K isoforms.

Objective: To quantify the direct inhibitory effect of CAL-130 on the enzymatic activity of recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ).

Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate

-

Adenosine triphosphate (ATP), at a concentration equivalent to the Km for each enzyme

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

CAL-130 (or other test inhibitor) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

White, opaque 384-well plates

-

Multimode plate reader with luminescence detection capability

Procedure:

-

Prepare serial dilutions of CAL-130 in DMSO. Further dilute these in the kinase reaction buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted CAL-130 or vehicle (DMSO) control.

-

Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase reaction buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.

-

Prepare a substrate mix containing PIP2 and ATP in the kinase reaction buffer. The ATP concentration should be at the determined Km for each specific PI3K isoform to ensure accurate IC50 determination.

-

Initiate the kinase reaction by adding 2 µL of the substrate mix to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each CAL-130 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the CAL-130 concentration and fitting the data to a four-parameter logistic curve.

Cellular Assay: Western Blot for Phospho-Akt

This protocol describes how to assess the inhibitory activity of CAL-130 on the PI3K signaling pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt.

Objective: To determine the effect of CAL-130 on the phosphorylation of Akt at Serine 473 (p-Akt Ser473) in a relevant cell line.

Materials:

-

A suitable cell line (e.g., a B-cell lymphoma line with constitutive PI3Kδ activity or a cell line that can be stimulated to activate PI3K signaling)

-

Cell culture medium and supplements

-

CAL-130

-

Stimulating agent (e.g., anti-IgM for B-cells, growth factors for other cell types), if required

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

If necessary, serum-starve the cells for 3-4 hours to reduce basal PI3K activity.

-

Pre-treat the cells with various concentrations of CAL-130 or vehicle control for 1-2 hours.

-

If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold RIPA buffer.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBS-T.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBS-T.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt.

-

Quantify the band intensities using image analysis software.

-

Normalize the p-Akt signal to the total Akt signal for each sample.

-

PI3K Signaling Pathway and the Role of CAL-130

The PI3K signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and motility. Class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85 or p101/p84). The delta and gamma isoforms are predominantly expressed in hematopoietic cells and play crucial roles in immune cell function.

Upon activation by cell surface receptors such as B-cell receptors (BCRs), T-cell receptors (TCRs), and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a wide range of substrates, leading to the downstream cellular responses.

CAL-130 exerts its effect by competitively binding to the ATP-binding pocket of the p110δ and p110γ catalytic subunits, thereby preventing the phosphorylation of PIP2 to PIP3. This blockade of a critical upstream event leads to the inhibition of the entire downstream signaling cascade.

References

The Role of CAL-130 in T-Cell Acute Lymphoblastic Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive hematological malignancy with a pressing need for novel therapeutic strategies, particularly for relapsed and refractory cases. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical driver of T-ALL pathogenesis, making it a prime target for therapeutic intervention. CAL-130, a dual inhibitor of the p110δ and p110γ isoforms of PI3K, has emerged as a promising agent in this context. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and relevant experimental protocols pertaining to the role of CAL-130 in T-ALL. While specific quantitative data for CAL-130 in T-ALL is not extensively available in public literature, this document synthesizes the existing knowledge on dual PI3Kδ/γ inhibition and provides a framework for future research and development.

The PI3K/Akt/mTOR Signaling Axis in T-ALL

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In a significant proportion of T-ALL patients, this pathway is constitutively activated through various mechanisms, most notably the loss of the tumor suppressor PTEN.[1][2] PTEN is a phosphatase that negatively regulates the PI3K pathway by dephosphorylating PIP3. Its loss leads to the hyperactivation of Akt and downstream signaling, promoting leukemogenesis and resistance to therapy.[2]

The p110δ and p110γ isoforms of PI3K are primarily expressed in hematopoietic cells.[1] This restricted expression profile makes them attractive therapeutic targets, as their inhibition is less likely to cause the on-target toxicities associated with broader PI3K inhibition.

Caption: The PI3K/Akt/mTOR signaling pathway in T-ALL, highlighting the inhibitory action of CAL-130 and the regulatory role of PTEN.

Preclinical Data on CAL-130 in T-ALL

Direct quantitative data on the efficacy of CAL-130 in T-ALL, such as IC50 values across various cell lines, is not extensively documented in publicly available literature. However, existing preclinical studies provide a strong rationale for its investigation.

One key study demonstrated that the dual p110γ/δ PI3K inhibitor, CAL-130, prolonged survival in a PTEN-null mouse model of T-ALL.[2] Furthermore, the study showed that CAL-130 blocked proliferation and activated pro-apoptotic signaling pathways in human T-ALL cell lines and primary patient samples.[2]

It is worth noting that some research suggests that pan-PI3K inhibition may be more effective than dual p110γ/δ inhibition in certain T-ALL contexts, indicating the complexity of PI3K signaling and the potential for varied responses among T-ALL subtypes.[2]

Comparative Efficacy of PI3K Inhibitors in T-ALL

To provide a quantitative framework, the following table summarizes the reported IC50 values for other PI3K inhibitors in T-ALL cell lines. This data serves as a benchmark for the anticipated potency of dual p110δ/γ inhibitors like CAL-130.

| Inhibitor | PI3K Isoform(s) Targeted | T-ALL Cell Line | IC50 (µM) |

| CAL-101 (Idelalisib) | p110δ | CCRF-CEM, KOPT-K1, MOLT-4 | Dose-dependent inhibition observed |

| Duvelisib (IPI-145) | p110δ/γ | Not Specified | Potent activity in preclinical models of T-cell lymphoma |

Key Experimental Protocols

The following sections detail standardized protocols for essential preclinical assays to evaluate the efficacy of CAL-130 in T-ALL.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of CAL-130 on the survival and proliferation of T-ALL cells.

Caption: A generalized workflow for determining the IC50 of CAL-130 in T-ALL cell lines.

Methodology:

-

Cell Culture: T-ALL cell lines (e.g., Jurkat, MOLT-4, CCRF-CEM) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Plating: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

Treatment: CAL-130 is serially diluted to a range of concentrations and added to the wells. A vehicle control (DMSO) is also included.

-

Incubation: Plates are incubated for 24, 48, and 72 hours.

-

Viability Assessment: Cell viability is assessed using a tetrazolium-based assay (e.g., MTT or MTS) or a resazurin-based assay (e.g., alamarBlue). The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of CAL-130 and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Pathway Modulation

This technique is used to confirm that CAL-130 is inhibiting its intended targets and modulating the downstream PI3K/Akt/mTOR pathway.

Caption: Standardized workflow for assessing the effect of CAL-130 on PI3K pathway signaling.

Methodology:

-

Cell Treatment: T-ALL cells are treated with CAL-130 at various concentrations for a specified time (e.g., 2-24 hours).

-

Protein Extraction: Cells are lysed, and protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against key pathway proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6) followed by HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Efficacy in Xenograft Models

Patient-derived xenograft (PDX) models are crucial for evaluating the anti-leukemic activity of CAL-130 in a more physiologically relevant setting.

Caption: Workflow for assessing the in vivo efficacy of CAL-130 using T-ALL PDX models.

Methodology:

-

Model Establishment: Primary T-ALL patient samples are engrafted into immunodeficient mice (e.g., NOD/SCID gamma).

-

Treatment: Once leukemia is established, mice are randomized to receive CAL-130 (administered orally or via intraperitoneal injection) or a vehicle control.

-

Monitoring: Disease progression is monitored by assessing the percentage of human CD45+ cells in the peripheral blood via flow cytometry. Animal well-being is monitored daily.

-

Endpoint: The primary endpoint is typically overall survival, which is analyzed using Kaplan-Meier survival curves.

Conclusion and Future Perspectives

The dual inhibition of PI3Kδ and PI3Kγ by CAL-130 represents a highly rational and targeted therapeutic strategy for T-ALL. The preclinical evidence, particularly in the context of PTEN-deficient disease, is encouraging. Future research should focus on obtaining definitive quantitative data for CAL-130 across a panel of genetically diverse T-ALL models. Furthermore, exploring combination strategies with existing chemotherapeutics or other targeted agents will be crucial to overcoming potential resistance mechanisms and improving clinical outcomes for patients with this challenging disease. This technical guide provides the foundational knowledge and methodological framework to advance the investigation of CAL-130 and other dual PI3Kδ/γ inhibitors in the treatment of T-ALL.

References

The Discovery and Preclinical Development of CAL-130: A Dual PI3Kδ/γ Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CAL-130 is a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The δ and γ isoforms of PI3K are primarily expressed in hematopoietic cells and play crucial roles in the development and function of both innate and adaptive immunity. This targeted expression profile makes dual inhibition of PI3Kδ and PI3Kγ a promising strategy for the treatment of hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL), and potentially other immune-mediated disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and experimental protocols associated with CAL-130.

Discovery and Synthesis

The initial discovery of CAL-130 stemmed from efforts to develop isoform-selective PI3K inhibitors with improved therapeutic windows compared to pan-PI3K inhibitors. While the specific details of the initial synthesis are proprietary, the general approach for creating such targeted inhibitors involves the design and chemical synthesis of small molecules that can selectively bind to the ATP-binding pocket of the target kinase isoforms. The development of CAL-130 likely involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for PI3Kδ and PI3Kγ over the ubiquitously expressed PI3Kα and PI3Kβ isoforms.

Mechanism of Action

CAL-130 exerts its therapeutic effect by competitively inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, CAL-130 effectively abrogates the activation of the PI3K/Akt/mTOR signaling cascade. This pathway is constitutively active in many cancer cells, promoting their uncontrolled growth and survival. The dual inhibition of PI3Kδ and PI3Kγ is particularly effective in hematopoietic malignancies where these isoforms are key drivers of oncogenic signaling.

Signaling Pathway

The following diagram illustrates the central role of PI3Kδ and PI3Kγ in the PI3K/Akt/mTOR signaling pathway and the mechanism of action of CAL-130.

Preclinical Data

The preclinical development of CAL-130 involved a series of in vitro and in vivo studies to evaluate its potency, selectivity, and anti-cancer efficacy.

In Vitro Kinase and Cellular Assays

The inhibitory activity of CAL-130 against the different Class I PI3K isoforms was determined using biochemical kinase assays. The results demonstrated high potency against PI3Kδ and PI3Kγ, with significantly lower activity against PI3Kα and PI3Kβ, highlighting its desired selectivity profile.

| PI3K Isoform | IC50 (nM) |

| PI3Kδ (p110δ) | 1.3 |

| PI3Kγ (p110γ) | 6.1 |

| PI3Kα (p110α) | 115 |

| PI3Kβ (p110β) | 56 |

| Table 1: In Vitro Inhibitory Activity of CAL-130 against PI3K Isoforms |

In cellular assays, CAL-130 has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, with particular efficacy in hematological malignancy models such as T-ALL.

In Vivo Preclinical Studies

The anti-leukemic activity of CAL-130 was evaluated in a preclinical mouse model of T-ALL. In these studies, CAL-130 demonstrated significant therapeutic efficacy, leading to a marked extension of survival in treated animals compared to controls.

| Animal Model | Treatment | Median Survival (days) |

| T-ALL Xenograft | Vehicle Control | 7.5 |

| T-ALL Xenograft | CAL-130 (10 mg/kg, orally, every 8 hours for 7 days) | 45 |

| Table 2: In Vivo Efficacy of CAL-130 in a T-ALL Xenograft Model |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of CAL-130.

PI3K Kinase Assay

Objective: To determine the in vitro inhibitory activity (IC50) of CAL-130 against recombinant PI3K isoforms.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

PIP2 substrate

-

ATP (at a concentration equivalent to the Km for each enzyme)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

CAL-130 (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare a serial dilution of CAL-130 in DMSO.

-

In a 384-well plate, add 1 µL of the diluted CAL-130 or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of the respective recombinant PI3K enzyme diluted in kinase buffer to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 2 µL of a solution containing PIP2 and ATP in kinase buffer.

-

Incubate the reaction for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each CAL-130 concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CAL-130 on the viability of T-ALL cells in vitro.

Materials:

-

T-ALL cell lines (e.g., Jurkat, MOLT-4)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

CAL-130 (serially diluted)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

Procedure:

-

Seed T-ALL cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treat the cells with various concentrations of CAL-130 (typically in a final volume of 200 µL). Include a vehicle control (DMSO).

-

Incubate the cells for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

T-ALL Xenograft Model

Objective: To evaluate the in vivo anti-leukemic efficacy of CAL-130.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG mice)

-

T-ALL cell line (e.g., luciferase-expressing Jurkat cells for in vivo imaging)

-

Matrigel

-

CAL-130 formulated for oral administration

-

Vehicle control

-

Bioluminescence imaging system (for luciferase-expressing cells)

Procedure:

-

Subcutaneously or intravenously inject T-ALL cells into immunocompromised mice. For subcutaneous models, mix cells with Matrigel before injection.

-

Monitor tumor growth (for subcutaneous models) or disease progression (for intravenous models) by caliper measurements or bioluminescence imaging.

-

Once tumors are established or disease is evident, randomize mice into treatment and control groups.

-

Administer CAL-130 (e.g., 10 mg/kg) or vehicle control orally according to the specified dosing schedule (e.g., every 8 hours).

-

Monitor tumor volume or bioluminescent signal throughout the treatment period.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, or when humane endpoints are reached, euthanize the mice and collect tumors or tissues for further analysis (e.g., histology, western blotting for target modulation).

-

Analyze the data to determine the effect of CAL-130 on tumor growth and survival.

Experimental Workflow for In Vivo Study

The following diagram outlines the typical workflow for a preclinical in vivo efficacy study of CAL-130.

Conclusion

CAL-130 is a promising dual PI3Kδ/γ inhibitor with potent and selective activity. Preclinical studies have demonstrated its ability to inhibit the PI3K/Akt/mTOR pathway and exert significant anti-leukemic effects in in vitro and in vivo models of T-ALL. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of CAL-130 and other isoform-selective PI3K inhibitors. The targeted nature of CAL-130 holds the potential for a more favorable safety profile compared to pan-PI3K inhibitors, making it an attractive candidate for further clinical development in hematological malignancies and potentially other immune-related diseases.

An In-depth Technical Guide to the Inhibition of the PI3K Signaling Pathway by CAL-130

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of CAL-130, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway, with a specific focus on its mechanism of action, preclinical data, and relevant experimental protocols. CAL-130 shows high selectivity for the p110δ and p110γ isoforms of PI3K, which are key mediators in immune cell signaling and are implicated in various hematological malignancies.

Core Concepts: The PI3K Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85).[1][2] There are four isoforms of the p110 catalytic subunit: α, β, δ, and γ. While the α and β isoforms are ubiquitously expressed, the δ and γ isoforms are predominantly found in hematopoietic cells, making them attractive targets for therapies aimed at immune-related disorders and hematological cancers.[3][4]

Upon activation by upstream signals, such as growth factors or cytokines, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][6] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and other signaling molecules that drive cellular responses.[1][6] Dysregulation of the PI3K pathway is a common event in many cancers, often leading to uncontrolled cell growth and survival.[1][6][7][8]

CAL-130: A Selective PI3Kδ and PI3Kγ Inhibitor

CAL-130 is a small molecule inhibitor that demonstrates high potency and selectivity for the p110δ and p110γ isoforms of PI3K.[9] This dual specificity is significant as both isoforms play crucial, albeit different, roles in the function and trafficking of both adaptive and innate immune cells.[3] The inhibition of both p110δ and p110γ can therefore lead to a more profound impact on the tumor microenvironment and the survival of malignant B-cells.[5]

Quantitative Data on CAL-130 Activity

The inhibitory activity of CAL-130 against the different class I PI3K isoforms has been quantified, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110α | 115 |

| p110β | 56 |

| Data sourced from MedchemExpress.[9] |

Preclinical Efficacy in T-cell Acute Lymphoblastic Leukemia (T-ALL)

Preclinical studies have demonstrated the potential of CAL-130 in the treatment of T-ALL. In a mouse xenograft model of T-ALL, administration of CAL-130 led to a significant extension of survival.[9]

| Treatment Group | Median Survival (days) |

| Control | 7.5 |

| CAL-130 | 45 |

| Data from a study in Lck/Ptenfl/fl mice with established T-ALL, where mice received an oral dose of 10 mg/kg of CAL-130 every 8 hours for 7 days.[9] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of CAL-130 and other PI3K inhibitors.

PI3K Enzyme Activity Assay

This assay measures the in vitro activity of PI3K and the inhibitory effect of compounds like CAL-130. A common method is a luminescent kinase assay that quantifies ADP produced from the kinase reaction.[10]

Materials:

-

Recombinant PI3K enzyme (p110δ/p85α)

-

PI3K Reaction Buffer

-

Lipid Substrate (e.g., PIP2)

-

ATP

-

CAL-130 or other inhibitors

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Protocol:

-

Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.

-

Dilute the PI3K enzyme into the buffer/substrate mixture.

-

In a 384-well plate, add 0.5 µl of CAL-130 (at various concentrations) or vehicle (DMSO).

-

Add 4 µl of the enzyme/lipid mixture to each well.

-

Initiate the reaction by adding 0.5 µl of 250 µM ATP.

-

Incubate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to deplete unused ATP and incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.[11]

Western Blot for Phospho-Akt (p-Akt)

This protocol is used to assess the inhibition of PI3K signaling downstream by measuring the phosphorylation of Akt at Serine 473.[11][12]

Materials:

-

T-ALL cell lines (e.g., CCRF-CEM)

-

Cell culture medium

-

CAL-130

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-p-Akt (Ser473) and Rabbit anti-total Akt

-

HRP-conjugated secondary antibody

-

ECL substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed T-ALL cells and treat with various concentrations of CAL-130 for a specified time (e.g., 2 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Akt to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.[13][14]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of CAL-130 on the viability and proliferation of cancer cells.[15][16][17]

Materials:

-

T-ALL cell lines

-

96-well plates

-

CAL-130

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).

-

Compound Treatment: Treat the cells with a serial dilution of CAL-130 for 48-72 hours.

-

MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[13]

T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Mouse Model

This in vivo model is used to evaluate the anti-tumor efficacy of CAL-130 in a living organism.[18][19][20][21][22]

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

T-ALL cells (e.g., CCRF-CEM)

-

CAL-130

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Inject T-ALL cells (e.g., 5 x 10^6 cells) subcutaneously or intravenously into the mice.

-

Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize mice into treatment and control groups. Administer CAL-130 (e.g., 10 mg/kg, orally, every 8 hours) and vehicle control for a specified duration (e.g., 7 days).

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor the overall health and body weight of the mice.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and collect tumors for further analysis (e.g., Western blot, immunohistochemistry). For survival studies, monitor mice until they become moribund.

-

Data Analysis: Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups. For survival studies, generate Kaplan-Meier survival curves.

Conclusion

CAL-130 represents a promising therapeutic agent for hematological malignancies due to its potent and selective inhibition of PI3Kδ and PI3Kγ. The in-depth understanding of its mechanism of action within the PI3K signaling pathway, supported by robust preclinical data and standardized experimental protocols, is crucial for its continued development and potential translation to the clinic. This guide provides a foundational resource for researchers and drug development professionals working in this area.

References

- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K inhibitors are finally coming of age - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Ex vivo blockade of PI3K gamma or delta signaling enhances the antitumor potency of adoptively transferred CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Phosphoinositide-3-Kinase (PI3K)-Delta and Gamma Inhibitor, IPI-145, Overcomes Signals from the PI3K/AKT/S6 Pathway and Promotes Apoptosis in CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. promega.es [promega.es]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

- 18. T-ALL mouse xenograft model [bio-protocol.org]

- 19. Human T-ALL Xenografts | Springer Nature Experiments [experiments.springernature.com]

- 20. Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 22. Generation of human acute lymphoblastic leukemia xenografts for use in oncology drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of CAL-130: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of CAL-130, a potent and selective dual inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The information presented herein is compiled from publicly available scientific literature and technical data sheets, intended to support researchers and professionals in drug development.

Introduction to CAL-130

CAL-130 is a small molecule inhibitor that demonstrates high selectivity for the p110δ and p110γ catalytic subunits of PI3K.[1] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[2] Dysregulation of this pathway is a hallmark of various cancers, particularly hematological malignancies. By targeting the specific isoforms PI3Kδ and PI3Kγ, which are predominantly expressed in hematopoietic cells, CAL-130 offers a targeted therapeutic approach with the potential for reduced off-target effects compared to pan-PI3K inhibitors.[2][3]

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory activity of CAL-130 against the Class I PI3K isoforms has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110α | 115 |

| p110β | 56 |

Data sourced from commercially available technical data sheets.[1]

Signaling Pathways

CAL-130 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), PI3Kδ and PI3Kγ phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream targets, leading to increased cell proliferation, survival, and metabolic activity. By inhibiting PI3Kδ and PI3Kγ, CAL-130 blocks the production of PIP3, thereby attenuating downstream AKT signaling and its pro-survival outputs.

Experimental Protocols

The following are generalized protocols for key in vitro experiments used to characterize PI3K inhibitors like CAL-130. These are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

PI3K Enzyme Inhibition Assay (Kinase Assay)

This assay quantifies the direct inhibitory effect of CAL-130 on the enzymatic activity of purified PI3K isoforms.

Methodology:

-

Reagents: Recombinant human PI3K isoforms (p110δ, p110γ, p110α, p110β), phosphatidylinositol-4,5-bisphosphate (PIP2) substrate, ATP, and a suitable kinase assay buffer.

-

Procedure: a. Prepare serial dilutions of CAL-130. b. In a microplate, combine the recombinant PI3K enzyme, PIP2 substrate, and the CAL-130 dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for a defined period (e.g., 30-60 minutes). e. Terminate the reaction. f. Detect the amount of ADP produced (correlates with kinase activity) using a suitable detection method (e.g., luminescence-based ADP-Glo™ kinase assay).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the CAL-130 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability / Cytotoxicity Assay

This assay determines the effect of CAL-130 on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Lines: Select appropriate cancer cell lines, particularly those of hematopoietic origin (e.g., T-cell acute lymphoblastic leukemia [T-ALL] cell lines).

-

Procedure: a. Seed cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a range of concentrations of CAL-130. c. Incubate for a specified period (e.g., 48-72 hours). d. Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like CellTiter-Blue®). e. Incubate for the time recommended by the reagent manufacturer. f. Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the readings to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the CAL-130 concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Western Blot Analysis for Phospho-AKT

This technique is used to confirm the mechanism of action of CAL-130 by assessing the phosphorylation status of AKT, a key downstream effector of PI3K.

Methodology:

-

Cell Treatment and Lysis: a. Treat cancer cells with various concentrations of CAL-130 for a defined period. b. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates.

-

SDS-PAGE and Protein Transfer: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). b. Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: a. Re-probe the membrane with an antibody for total AKT and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. b. Quantify the band intensities to determine the relative levels of p-AKT normalized to total AKT.

Conclusion

CAL-130 is a highly potent and selective dual inhibitor of PI3Kδ and PI3Kγ. Its in vitro profile demonstrates strong and specific inhibition of these key signaling isoforms, leading to the suppression of the pro-survival PI3K/AKT pathway. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of CAL-130 and other PI3K inhibitors in a research and drug development setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Aberrant Signaling Pathways in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

CAL-130: A Dual PI3K Delta/Gamma Inhibitor for Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAL-130 is a novel small molecule inhibitor that demonstrates potent and selective dual inhibition of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K). The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The δ and γ isoforms are primarily expressed in hematopoietic cells, making them attractive therapeutic targets for a variety of hematological malignancies and inflammatory diseases. Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in T-cell acute lymphoblastic leukemia (T-ALL), a common and aggressive hematological cancer. This technical guide provides a comprehensive overview of CAL-130, including its inhibitory activity, preclinical data, and detailed experimental protocols relevant to its evaluation.

Core Data Presentation

The inhibitory activity of CAL-130 against the four Class I PI3K isoforms has been determined in biochemical assays. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for the δ and γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3[1][2] |

| p110γ | 6.1[1][2] |

| p110α | 115[1] |

| p110β | 56[1] |

Table 1: Biochemical IC50 values of CAL-130 against Class I PI3K isoforms.

Preclinical evaluation of CAL-130 in a murine model of T-cell acute lymphoblastic leukemia (T-ALL) has demonstrated significant anti-leukemic activity.

| Study Model | Compound | Dosing Regimen | Key Findings |

| Lck/Ptenfl/fl mice with established T-ALL | CAL-130 | 10 mg/kg, oral, every 8 hours for 7 days | Extended median survival to 45 days compared to 7.5 days for the control group.[1] |

Table 2: In vivo efficacy of CAL-130 in a T-ALL mouse model.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of CAL-130 and the experimental procedures used for its characterization, the following diagrams are provided.

References

Methodological & Application

Application Notes and Protocols for CAL-130 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing common cell-based assays using the CAL-130 cell line. The protocols detailed below are foundational for assessing cellular responses to various stimuli and are critical in drug discovery and development.

Introduction to CAL-130

Further research into the specific characteristics of the CAL-130 cell line is recommended to fully contextualize experimental results. The following protocols are generalized for cancer cell line applications.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[1][2] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[1]

Experimental Protocol

-

Cell Seeding:

-

Compound Treatment:

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Presentation

Table 1: Example Data for CAL-130 Cell Viability after 48-hour Treatment with Compound X

| Compound X Conc. (µM) | Absorbance (570 nm) (Mean ± SD) | % Viability |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 0.1 | 1.18 ± 0.06 | 94.4 |

| 1 | 0.95 ± 0.05 | 76.0 |

| 10 | 0.52 ± 0.04 | 41.6 |

| 100 | 0.15 ± 0.02 | 12.0 |

Experimental Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Proliferation Assay: BrdU Incorporation

The BrdU (Bromodeoxyuridine) incorporation assay measures DNA synthesis as an indicator of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA and can be detected with specific antibodies.[4]

Experimental Protocol

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

BrdU Labeling:

-

Cell Fixation and DNA Denaturation:

-

Antibody Staining:

-

Analysis:

-

Counterstain nuclei with DAPI.

-

Measure fluorescence using a microplate reader or visualize with a fluorescence microscope.

-

Data Presentation

Table 2: Example Data for CAL-130 Cell Proliferation after 48-hour Treatment with Compound Y

| Compound Y Conc. (µM) | Fluorescence Intensity (Mean ± SD) | % Proliferation |

| 0 (Vehicle Control) | 8543 ± 412 | 100 |

| 0.1 | 8123 ± 356 | 95.1 |

| 1 | 6543 ± 310 | 76.6 |

| 10 | 3210 ± 215 | 37.6 |

| 100 | 1050 ± 98 | 12.3 |

Experimental Workflow

Caption: Workflow for measuring cell proliferation via BrdU incorporation.

Apoptosis Assay: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V.[6] Propidium Iodide (PI) stains cells with compromised membranes, indicating late apoptosis or necrosis.[5][7]

Experimental Protocol

-

Cell Seeding and Treatment:

-

Seed CAL-130 cells in a 6-well plate and treat with the test compound for the desired duration.

-

-

Cell Harvesting:

-

Washing:

-

Wash the cells twice with cold PBS.[5]

-

-

Staining:

-

Flow Cytometry Analysis:

Data Presentation

Table 3: Example Data for CAL-130 Cell Apoptosis after 24-hour Treatment with Compound Z

| Compound Z Conc. (µM) | Viable (%) (Annexin V-/PI-) | Early Apoptotic (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 1 | 85.6 ± 3.4 | 8.1 ± 1.2 | 6.3 ± 0.9 |

| 10 | 42.1 ± 4.5 | 35.8 ± 3.7 | 22.1 ± 2.8 |

| 50 | 15.3 ± 2.8 | 55.2 ± 5.1 | 29.5 ± 3.2 |

Experimental Workflow

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Signaling Pathway Analysis: PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a key target for drug development.

Signaling Pathway Diagram

Caption: Simplified diagram of the PI3K/AKT/mTOR signaling pathway.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CAL-130 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of CAL-130, a potent dual inhibitor of phosphoinositide 3-kinase (PI3K) delta (δ) and gamma (γ) isoforms, in cell culture experiments.

Introduction to CAL-130

CAL-130 is a selective small molecule inhibitor targeting the p110δ and p110γ catalytic subunits of PI3K. Its high potency and selectivity make it an invaluable tool for investigating the roles of these specific PI3K isoforms in various cellular processes, particularly in cancer and immunology research. CAL-130 allows for the targeted disruption of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human malignancies.

Quantitative Data Summary

The following table summarizes the inhibitory activity of CAL-130 against PI3K isoforms and provides a recommended concentration range for in vitro studies based on available data for CAL-130 and similar compounds.

| Compound | Target Isoform(s) | IC50 (Enzyme Assay) | Recommended In Vitro Concentration Range |

| CAL-130 | PI3Kδ, PI3Kγ | 1.3 nM, 6.1 nM | 10 nM - 1 µM |

| CAL-101 (Idelalisib) | PI3Kδ | ~2.5 nM | Sub-micromolar concentrations |

| IPI-145 (Duvelisib) | PI3Kδ, PI3Kγ | Not Available | ~1 µM |

| BKM120 | Pan-PI3K | Not Available | Up to 1 µM |

| LY294002 | Pan-PI3K | 1.4 µM | ~10 µM |

Note: The optimal concentration is cell-line specific and should be determined empirically.

Signaling Pathway and Experimental Workflows

To facilitate experimental design and data interpretation, the following diagrams illustrate the targeted signaling pathway and standard experimental workflows.

Caption: PI3K/Akt/mTOR pathway inhibited by CAL-130.

Caption: Standard experimental workflows for CAL-130.

Detailed Experimental Protocols

Cell Viability Assay (MTT/MTS-based)

This protocol outlines the steps to assess the effect of CAL-130 on cell proliferation and viability.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

CAL-130 (dissolved in DMSO)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilizing agent (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a 10 mM stock solution of CAL-130 in DMSO. Create a serial dilution of CAL-130 in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final solvent concentration.

-

Remove the medium from the wells and add 100 µL of the prepared CAL-130 dilutions or vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. After incubation, carefully remove the medium and add 100 µL of solubilizing agent to dissolve the formazan crystals.

-

MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol details the quantification of apoptotic cells following CAL-130 treatment using flow cytometry.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

CAL-130

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of CAL-130 concentrations (e.g., 100 nM, 500 nM, 1 µM) and a vehicle control for 24 or 48 hours.

-

Cell Harvesting: Collect both the culture supernatant (containing floating cells) and the adherent cells (after gentle trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Differentiate cell populations based on their staining profile:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of PI3K Pathway Inhibition

This protocol describes the detection of changes in the phosphorylation status of key proteins downstream of PI3Kδ/γ after CAL-130 treatment.

Materials:

-

Target cancer cell line

-

Complete culture medium

-

CAL-130

-

6-well plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE and Western blot equipment

-

Primary antibodies: p-Akt (Ser473), total Akt, p-S6 (Ser235/236), total S6, and a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentrations of CAL-130 for various time points (e.g., 1, 6, 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the lysates and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and Electrophoresis: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Use the loading control to ensure equal protein loading.

Application Notes and Protocols for CAL-130 Treatment in Primary Immune Cells

Introduction

CAL-130 is a potent and selective dual inhibitor of the Class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kδ (delta) and PI3Kγ (gamma).[1] These isoforms are predominantly expressed in leukocytes and play a critical role in regulating signaling pathways that govern immune cell proliferation, differentiation, survival, and function.[2][3] PI3Kδ is a key mediator of B-cell receptor (BCR) and T-cell receptor (TCR) signaling, while PI3Kγ is activated downstream of G-protein coupled receptors (GPCRs), which are crucial for myeloid cell trafficking and activation.[2][3] The dual inhibition of PI3Kδ and PI3Kγ by CAL-130 makes it a valuable tool for investigating the roles of these pathways in various primary immune cells and a potential therapeutic agent for B-cell malignancies and inflammatory disorders.[2]

These application notes provide detailed protocols for the treatment of primary immune cells with CAL-130, including methods for cell isolation, viability assessment, and functional analysis.

Data Presentation

Table 1: In Vitro Inhibitory Potency of CAL-130

This table summarizes the half-maximal inhibitory concentrations (IC50) of CAL-130 against the four Class I PI3K catalytic isoforms. The data highlights the selectivity of CAL-130 for the δ and γ isoforms.

| PI3K Isoform | IC50 (nM) |

| p110δ | 1.3 |

| p110γ | 6.1 |

| p110β | 56 |

| p110α | 115 |

| Data sourced from MedchemExpress.[1] |

Signaling Pathway

The PI3K pathway is a central signaling node in immune cells. Upon activation by cell surface receptors, such as BCRs, TCRs, or GPCRs, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins like Akt and BTK, which in turn regulate a multitude of cellular processes including cell growth, proliferation, survival, and migration. CAL-130 exerts its effect by directly inhibiting the catalytic activity of the p110δ and p110γ subunits of PI3K.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of CAL-130 on primary immune cells. The process begins with the isolation of cells from a biological source, followed by in vitro culture and treatment, and concludes with various downstream functional assays.

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a common starting point for obtaining primary lymphocytes and monocytes.

Materials:

-

Human whole blood collected in heparin- or EDTA-containing tubes

-

Ficoll-Paque™ PLUS or equivalent density gradient medium

-

Phosphate-Buffered Saline (PBS), sterile

-

Fetal Bovine Serum (FBS)

-

50 mL conical tubes

-

Serological pipettes

-

Centrifuge with swinging-bucket rotor

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS at room temperature.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ in a 50 mL conical tube. Avoid mixing the layers by letting the blood run slowly down the side of the tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer of PBMCs (the "buffy coat") to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding PBS to bring the volume to 40-50 mL.

-

Centrifuge at 300 x g for 10 minutes at 4°C.[4] Discard the supernatant.

-

Resuspend the cell pellet in complete culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion. The cell suspension is now ready for further purification of specific immune cell subsets (e.g., T cells, B cells via magnetic bead selection) or for direct use in experiments.[5][6]

Protocol 2: CAL-130 Treatment of Primary Immune Cells

This protocol provides a general guideline for treating cultured primary immune cells with CAL-130.

Materials:

-

CAL-130 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Isolated primary immune cells in complete culture medium

-

Multi-well culture plates (e.g., 96-well, 24-well)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of CAL-130 (e.g., 10 mM) by dissolving the powder in DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Cell Seeding: Seed the primary immune cells in a multi-well plate at a predetermined density. The optimal density will vary depending on the cell type and assay duration.

-

Working Solution Preparation: On the day of the experiment, thaw an aliquot of the CAL-130 stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Note: The final DMSO concentration in the culture should be kept constant across all conditions (including the vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.

-

Treatment: Add the CAL-130 working solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time is dependent on the specific cell type and the biological process being investigated.

-